molecular formula C17H17N3O3 B3859915 N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide CAS No. 351073-00-2

N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B3859915
CAS No.: 351073-00-2
M. Wt: 311.33 g/mol
InChI Key: SQNNJMQPTKVBFM-WOJGMQOQSA-N
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Description

N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide is a potent and selective cell-permeable inhibitor of adenosine monophosphate-activated protein kinase (AMPK). Its primary research value lies in its ability to induce energy stress and deplete ATP in cancer cells, leading to a cascade of metabolic and signaling effects. This compound functions by inhibiting both the α1 and α2 subunits of AMPK , a critical master regulator of cellular energy homeostasis. By blocking AMPK activity, researchers can investigate the consequences of disrupted energy balance, which is particularly relevant in the context of cancer biology and metabolic diseases. It serves as a crucial tool for probing the AMPK signaling pathway and for studying synthetic lethal interactions, such as its ability to selectively target p53-deficient cancer cells . Its application is essential for advancing the understanding of how energy stress can be exploited for potential therapeutic strategies in oncology.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-12-3-5-13(6-4-12)11-18-20-17(22)16(21)19-14-7-9-15(23-2)10-8-14/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNNJMQPTKVBFM-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351073-00-2
Record name N-(4-METHOXYPHENYL)-2-(2-(4-METHYLBENZYLIDENE)HYDRAZINO)-2-OXOACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylbenzohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the compound’s structure enables it to interact with cellular proteins, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituent positions and electronic properties, impacting solubility, reactivity, and biological activity.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₇H₁₇N₃O₃ - 4-Methoxyphenyl
- (2E)-4-Methylbenzylidene
311.34 Balanced lipophilicity; E-configuration stabilizes planar structure.
2-[(2E)-2-(2-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide C₁₇H₁₇N₃O₃ - 4-Methylphenyl
- (2E)-2-Methoxybenzylidene
311.34 Ortho-methoxy group increases steric hindrance; may reduce membrane permeability.
N-(4-Ethylphenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide C₁₈H₁₉N₃O₃ - 4-Ethylphenyl
- (2E)-2-Methoxybenzylidene
325.36 Ethyl group enhances lipophilicity; potential for prolonged metabolic stability.
N-(4-Methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide C₁₆H₁₄N₄O₅ - 4-Methoxyphenyl
- (2E)-4-Nitrobenzylidene
342.31 Nitro group (electron-withdrawing) increases reactivity and polarity.
2-[(2E)-2-(2,3-Dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide C₁₈H₁₉N₃O₅ - 4-Methoxyphenyl
- (2E)-2,3-Dimethoxybenzylidene
357.36 Multiple methoxy groups enhance hydrogen-bonding capacity and aqueous solubility.
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methylbenzylidene (electron-donating) contrasts with the 4-nitrobenzylidene in , which may alter binding to biological targets (e.g., enzymes or receptors).
  • Substituent Position : Ortho-substituted analogs (e.g., 2-methoxy in ) exhibit steric effects that could hinder molecular packing or protein interactions compared to para-substituted derivatives.

Physical and Spectral Properties

  • Melting Points : Vary widely (160–278°C) depending on substituents. Nitro-substituted derivatives (e.g., ) generally have higher melting points due to stronger intermolecular forces.
  • Spectroscopic Data :
    • IR : Strong carbonyl stretches (~1660–1680 cm⁻¹) confirm the oxoacetamide core .
    • NMR : Aromatic protons resonate at δ 6.8–8.0 ppm, while hydrazone NH peaks appear at δ 10–12 ppm .

Biological Activity

N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide, also referred to by its chemical formula C17H17N3O3, is a compound that has attracted attention due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies regarding this compound.

Synthesis of the Compound

The synthesis of this compound involves the condensation reaction between 4-methoxyphenyl hydrazine and 4-methylbenzaldehyde. This reaction typically proceeds under acidic or basic conditions, leading to the formation of the hydrazone linkage characteristic of this class of compounds. The resulting product can be purified through recrystallization or chromatography.

Anticonvulsant Activity

Research has indicated that derivatives of hydrazones, including those similar to this compound, exhibit anticonvulsant properties. A study conducted by Kumar et al. synthesized various hydrazone derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) seizure method. The results demonstrated that several compounds showed significant protective effects against seizures, suggesting a potential therapeutic application in epilepsy management .

Antitubercular Activity

Another area of interest is the antitubercular activity of similar hydrazone compounds. A study focused on the interaction of these compounds with InhA, an enzyme crucial for Mycobacterium tuberculosis survival. The results indicated that specific structural features in hydrazones enhance their binding affinity to InhA, thereby exhibiting potent antitubercular activity .

Photoprotective Properties

Moreover, some derivatives related to this compound have been investigated for their photoprotective properties. These compounds were shown to effectively absorb UV radiation and demonstrated favorable safety profiles when tested on human skin cells. The UVA protection factor (PF) was notably high, indicating their potential use in sunscreen formulations .

Table: Summary of Biological Activities

Activity Findings Reference
AnticonvulsantSignificant seizure protection in MES model; various derivatives tested showed efficacy.
AntitubercularPotent inhibition of InhA with enhanced binding affinity; structural modifications analyzed.
PhotoprotectiveHigh UVA absorption; non-cytotoxic in human skin cell assays; potential for sunscreen use.

Q & A

Basic: What are the standard synthetic routes for N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide?

The compound is synthesized via a multi-step condensation process. A typical route involves:

  • Step 1 : Formation of a hydrazone intermediate by reacting 4-methylbenzaldehyde with hydrazine.
  • Step 2 : Condensation of the hydrazone with N-(4-methoxyphenyl)-2-oxoacetamide in ethanol or methanol under reflux (60–80°C) .
    Key reagents include acetic acid or sodium acetate as catalysts, with purification via recrystallization (methanol/water mixtures). Yield optimization requires strict control of stoichiometry, temperature, and reaction time .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : For confirming the (E)-configuration of the hydrazinylidene moiety and verifying substituent positions (e.g., methoxy and methyl groups) .
  • HPLC : To assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry : To validate the molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysis : Adding 1–2 mol% of p-toluenesulfonic acid (p-TsOH) accelerates condensation kinetics .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally sensitive intermediates .
    Statistical tools like Design of Experiments (DoE) can systematically evaluate parameter interactions .

Advanced: What is the hypothesized mechanism of action for its biological activity?

The hydrazinylidene group facilitates hydrogen bonding with enzymatic active sites (e.g., kinases or oxidoreductases), while the 4-methylbenzylidene moiety engages in hydrophobic interactions. Molecular docking studies suggest competitive inhibition of ATP-binding pockets in cancer-related targets . In vitro assays (e.g., MTT) should validate IC50 values against cell lines like HeLa or MCF-7 .

Advanced: How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides precise bond angles and conformations. For example:

  • The (E)-configuration of the hydrazinylidene group is confirmed by dihedral angles >150° between the benzylidene and acetamide planes .
  • Disorder in solvent molecules (e.g., dimethylformamide) requires refinement with constraints to avoid overfitting .

Advanced: How to address contradictions in reported bioactivity data for analogous compounds?

Discrepancies in antimicrobial or anticancer efficacy (e.g., varying MIC or IC50 values) may arise from:

  • Structural variations : Substitution at the methoxyphenyl or benzylidene groups alters lipophilicity and target affinity .
  • Assay conditions : Differences in cell culture media, incubation times, or solvent controls (e.g., DMSO concentration) .
    Meta-analyses using standardized protocols (e.g., CLSI guidelines) are recommended for cross-study comparisons .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

  • Functional Group Modifications : Replace the 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and enzyme binding .
  • Isosteric Replacements : Substitute the hydrazinylidene moiety with thiocarbonyl to assess resistance to hydrolysis .
  • Pharmacophore Mapping : QSAR models using CoMFA/CoMSIA can predict bioactivity trends .

Basic: How does the compound behave under varying pH and temperature conditions?

  • Hydrolysis : Susceptible to acidic/basic hydrolysis at the acetamide bond, producing 4-methoxyaniline and oxoacetate derivatives .
  • Thermal Stability : Decomposes above 200°C (DSC/TGA data), with degradation products identified via GC-MS .
    Stabilization strategies include lyophilization or storage in anhydrous solvents .

Advanced: What statistical methods validate analytical and bioassay data?

  • Principal Component Analysis (PCA) : Reduces dimensionality in spectroscopic datasets (e.g., NMR/IR) to identify outliers .
  • Bland-Altman Plots : Assess agreement between replicate bioassays .
  • Student’s t-test or ANOVA : Determine significance of IC50 differences across cell lines (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

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